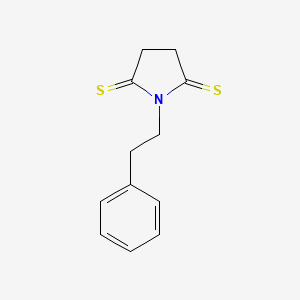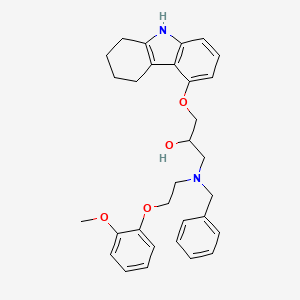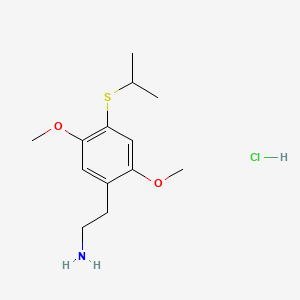
Dansyl Acid-d6
概要
説明
Dansyl Acid-d6, also known as 5-(dimethylamino)naphthalene-1-sulfonic acid-d6, is a deuterated derivative of dansyl acid. This compound is widely used in biochemical and analytical applications due to its fluorescent properties. The deuterium atoms in this compound make it particularly useful in mass spectrometry and other analytical techniques where isotopic labeling is required.
科学的研究の応用
Dansyl Acid-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for the detection and quantification of amino acids, peptides, and proteins.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
作用機序
Target of Action
Dansyl Acid-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins . This interaction is critical for the analysis of amino acids in biological samples, which is a crucial tool for studying metabolism .
Mode of Action
This compound interacts with its targets through a process known as dansylation . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .
Biochemical Pathways
The dansylation process affects the metabolic pathways of amino acids . The resulting dansylated amino acids can be analyzed using liquid chromatography-mass spectrometry (LC-MS), providing valuable insights into the metabolism of these amino acids .
Pharmacokinetics
The compound’s ability to react with amino acids and its use in lc-ms analysis suggest that it may have significant bioavailability .
Result of Action
The result of this compound’s action is the formation of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This is an extremely sensitive method for identifying amino acids and has found considerable use in peptide sequence determination .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dansylation reaction occurs at room temperature in a sodium carbonate buffer . .
生化学分析
Biochemical Properties
Dansyl Acid-d6 plays a crucial role in biochemical reactions, particularly in the analysis of amino acids . It reacts with free amines, yielding dansylated reaction products . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, facilitating their identification and analysis .
Cellular Effects
The effects of this compound on cells are primarily related to its role in amino acid analysis . By reacting with amino acids, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reaction with free amino groups of peptides and proteins . This reaction results in the formation of a dansyl derivative of the N-terminal amino acid, which is resistant to acid hydrolysis . This mechanism allows this compound to influence enzyme activity, biomolecular interactions, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically incubated with amino acid standards or samples at room temperature for 60 minutes . Over time, free amines react with this compound, yielding dansylated reaction products . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed through these reactions .
Metabolic Pathways
This compound is involved in the metabolic pathways related to amino acid analysis . It interacts with enzymes and cofactors during the process of amino acid derivatization
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its biochemical properties and reactions. It is distributed wherever amino acids are present and can interact with various transporters or binding proteins during the process of amino acid analysis .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with amino acids. It is typically localized wherever amino acids are present within the cell
準備方法
Synthetic Routes and Reaction Conditions: Dansyl Acid-d6 can be synthesized by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature . The reaction typically involves the following steps:
- Dissolve the sulfonic acid in an appropriate solvent such as dichloromethane.
- Add phosphorus oxychloride dropwise while maintaining the reaction mixture at room temperature.
- Stir the reaction mixture for several hours to ensure complete conversion.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Dansyl Acid-d6 undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon.
Major Products:
Substitution Reactions: Substituted dansyl derivatives.
Oxidation Reactions: Oxidized dansyl derivatives.
Reduction Reactions: Reduced dansyl derivatives.
類似化合物との比較
- Dansyl Chloride
- Dansyl Amide
- Fluorescein Isothiocyanate (FITC)
- Rhodamine B
- Tetramethylrhodamine
特性
IUPAC Name |
5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEQQKBWUHCIOU-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










